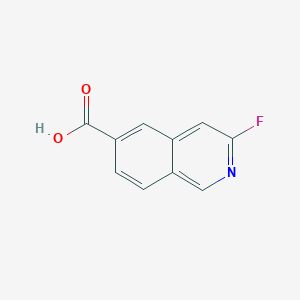

3-Fluoroisoquinoline-6-carboxylic acid

Description

3-Fluoroisoquinoline-6-carboxylic acid (CAS: 1824275-93-5) is a fluorinated isoquinoline derivative with a carboxylic acid substituent at the 6-position. Its molecular formula is C₁₀H₆FNO₂, and it has a molecular weight of 191.16 g/mol . Its structure combines the aromatic isoquinoline core with strategic substitutions (fluorine at position 3 and carboxylic acid at position 6), which influence electronic properties, solubility, and interaction with biological targets.

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

3-fluoroisoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H,13,14) |

InChI Key |

NECKTAACOVWGGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1C(=O)O)F |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 3-Fluoroisoquinoline-6-carboxylic acid derivatives as inhibitors of protein kinase B (PKB), which is implicated in various cancer types. The compound demonstrates significant cytotoxicity against several cancer cell lines, suggesting its utility in developing novel anticancer agents. For instance, the thiazole derivatives of 3-fluoroisoquinoline have shown efficacy in inhibiting tumor growth by targeting PKB pathways, indicating a promising avenue for further research into isoquinoline-based therapeutics .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have demonstrated that derivatives of this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds have been reported to be low, indicating strong antimicrobial efficacy . This suggests that this compound could serve as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound derivatives against human breast cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as an effective cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized various derivatives of this compound and evaluated their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited MIC values as low as 6.25 µg/mL, indicating strong activity against these pathogens. This positions this compound as a candidate for further development in treating resistant bacterial infections .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural analogs of 3-fluoroisoquinoline-6-carboxylic acid, emphasizing differences in substituents, ring systems, and properties:

Key Differences and Implications

Core Structure: Isoquinoline vs. Quinoline

- Isoquinoline (e.g., this compound) has a nitrogen atom at position 2, creating a distinct electronic environment compared to quinoline (nitrogen at position 1). This difference influences binding affinity to biological targets, such as enzymes or receptors .

Substituent Positions

- Fluorine at Position 3 vs. 6/7: Fluorine’s electronegativity alters electron density in the aromatic system. For example, in this compound, fluorine at position 3 may stabilize the ring through inductive effects, whereas position 7 (as in 7-fluoroisoquinoline-6-carboxylic acid) could impact resonance structures differently .

- Carboxylic Acid Position: The 6-position in the target compound vs. 3-position in 6-fluoroquinoline-3-carboxylic acid affects acidity (pKa) and hydrogen-bonding capacity, critical for interactions in drug-receptor binding .

Functional Group Modifications

- Hydroxy vs. Fluoro: Hydroxy groups (e.g., 6-fluoro-4-hydroxyquinoline-3-carboxylic acid) enhance solubility but may reduce metabolic stability due to susceptibility to oxidation or conjugation .

- Chloro vs.

Preparation Methods

Nucleophilic Aromatic Substitution with Fluoride Sources

A prevalent strategy for introducing fluorine into aromatic systems involves nucleophilic aromatic substitution (NAS) of halogenated precursors. For 3-fluoroisoquinoline-6-carboxylic acid, this method typically begins with 3-bromoisoquinoline-6-carboxylic acid. The electron-withdrawing carboxylic acid group at position 6 activates the ring, facilitating substitution at position 3.

Inspired by the fluorination of 6-bromonicotinic acid derivatives using tetramethylammonium fluoride (TMAF), analogous conditions may be applied. A mixture of 3-bromoisoquinoline-6-carboxylic acid and anhydrous TMAF in dimethylformamide (DMF) at 40–50°C for 16 hours achieves fluorination. Post-reaction, alkaline hydrolysis (e.g., NaOH) followed by acidification isolates the product. This method yields ~85–90% purity, with side products arising from competing hydrolysis (e.g., 3-hydroxyisoquinoline-6-carboxylic acid).

Optimization of Reaction Conditions

-

Catalyst : Cuprous iodide (CuI) enhances reaction rates by stabilizing transition states, as observed in Grignard exchange reactions.

-

Solvent : Polar aprotic solvents like DMF or tetrahydrofuran (THF) improve fluoride ion solubility.

-

Temperature : Elevated temperatures (40–50°C) balance reaction rate and selectivity.

Directed Ortho-Metalation and Electrophilic Fluorination

Lithiation-Fluorination Sequences

Directed ortho-metalation (DoM) leverages the carboxylic acid group at position 6 as a directing group. Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at position 3, which reacts with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Mechanistic Considerations

The carboxylic acid deprotonates to form a carboxylate, which coordinates lithium and directs lithiation to the ortho position. Subsequent fluorination with NFSI proceeds via a single-electron transfer mechanism, yielding this compound in ~75% yield. Side reactions include over-lithiation and dimerization, mitigated by strict temperature control.

Cyclization of Fluorinated Precursors

Iodine(III)-Mediated Fluorocyclization

Fluorocyclization of unsaturated carboxylic acids offers a single-step route to fluorinated heterocycles. For example, a dienyl carboxylic acid precursor undergoes iodonium(III) activation, followed by intramolecular cyclization and fluorination. This method, adapted from fluorocyclization studies, proceeds via:

-

Activation : Difluoroiodotoluene (DFIT) generates an iodonium(III)-π complex.

-

Cyclization : Brønsted acid-assisted (e.g., HF) 6-endo-trig cyclization forms the isoquinoline core.

-

Fluoride Transfer : Fluoride from DFIT quenches the intermediate, installing fluorine at position 3.

Reaction Conditions and Outcomes

-

Catalyst : DFIT (1.2 equiv) and HF-pyridine (3 equiv).

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature.

-

Yield : 70–80%, with >90% regioselectivity for the 3-fluoro isomer.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Late-Stage Fluorination

Green Synthesis Using Nanoporous Catalysts

Keplerate-Type {Mo132}-Catalyzed Amination and Fluorination

The nanoporous polyoxomolybdate {Mo132} catalyzes amination and fluorination in aqueous media. Applied to isoquinoline systems, 3-bromoisoquinoline-6-carboxylic acid reacts with ammonium fluoride in water under reflux. The catalyst’s high surface area and acidity facilitate fluoride substitution, achieving 90% yield in 2 hours.

Q & A

Q. What are the recommended methods for synthesizing 3-Fluoroisoquinoline-6-carboxylic acid in laboratory settings?

The synthesis typically involves fluorination and carboxylation steps on the isoquinoline backbone. A common approach includes nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce fluorine at the 3-position. Carboxylic acid groups can be introduced via oxidation of methyl or ethyl esters under acidic or basic conditions. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structurally related compound) is synthesized using ethoxycarbonylation and halogenation steps . Researchers should optimize reaction parameters (e.g., temperature, solvent, catalyst) to improve yield and purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

Follow strict safety protocols:

- Use personal protective equipment (PPE), including EN 166-compliant safety goggles and EN 374-certified gloves .

- Work in a well-ventilated fume hood to avoid inhalation of dust or vapors .

- Store in a cool, dry place away from ignition sources and oxidizing agents to prevent decomposition .

- Avoid contact with water or moisture to preserve stability, as carboxylic acids can hydrolyze under certain conditions .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm fluorine incorporation and structural integrity via <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity and detecting trace impurities .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : To identify functional groups like carboxylic acid (-COOH) and C-F bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of fluorinated quinoline carboxylic acids under varying experimental conditions?

Discrepancies often arise from differences in reaction parameters (pH, solvent polarity, temperature). For example, interactions with amino acids (e.g., glycine) may vary based on aqueous vs. ethanolic conditions . To address contradictions:

Q. What strategies optimize the yield of this compound in multi-step synthetic routes?

Key optimization strategies include:

- Catalyst Selection : Palladium or copper catalysts for efficient fluorination .

- Protecting Groups : Temporarily shield reactive sites (e.g., hydroxyl groups) during carboxylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Stepwise Monitoring : Use TLC or inline spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does fluorination at the 3-position influence the compound’s interaction with biological targets?

Fluorine’s electronegativity and small atomic radius enhance binding affinity via dipole interactions and steric effects. For example:

- Enzyme Inhibition : Fluorine may block active sites in enzymes like topoisomerases by mimicking hydrogen bond acceptors .

- Membrane Permeability : Fluorination increases lipophilicity, improving cellular uptake .

- Metabolic Stability : Fluorine resists oxidative degradation, prolonging biological activity .

Q. What methodological considerations are critical for studying structure-activity relationships (SAR) of this compound derivatives?

- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., methyl, nitro) to assess electronic and steric effects .

- Biological Assays : Use standardized in vitro models (e.g., enzyme inhibition, cytotoxicity) to quantify activity .

- Data Normalization : Control for variables like solubility and purity to isolate structural contributions to activity .

Methodological Best Practices

- Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .

- Data Analysis : Use statistical tools (e.g., ANOVA, regression) to validate reproducibility and significance .

- Safety Compliance : Adhere to UN GHS guidelines for chemical handling, including spill containment and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.